molecular formula C13H23N3S B1385942 [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine CAS No. 1042608-39-8

[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Cat. No. B1385942
M. Wt: 253.41 g/mol
InChI Key: GCLJXQCIRDXXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylpiperazin-1-yl)propylamine” is a chemical compound that is used in diverse scientific research1. Its unique structure and properties make it valuable for drug discovery, catalyst development, and material science exploration1.



Synthesis Analysis

The synthesis of “3-(4-Methylpiperazin-1-yl)propylamine” is not explicitly mentioned in the search results. However, related compounds such as “3-(4-Methylpiperazin-1-yl)propanoic acid” are available for purchase, suggesting that the synthesis of similar compounds is possible2.



Molecular Structure Analysis

The exact molecular structure of “3-(4-Methylpiperazin-1-yl)propylamine” is not provided in the search results. However, the related compound “3-(4-Methylpiperazin-1-yl)propanoic acid” has an empirical formula of C8H16N2O22.



Chemical Reactions Analysis

The specific chemical reactions involving “3-(4-Methylpiperazin-1-yl)propylamine” are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Methylpiperazin-1-yl)propylamine” are not fully detailed in the search results. However, the related compound “3-(4-Methylpiperazin-1-yl)propanoic acid” is a solid2.


Safety And Hazards

The safety and hazards associated with “3-(4-Methylpiperazin-1-yl)propylamine” are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its safety and hazards.


Future Directions

The future directions of “3-(4-Methylpiperazin-1-yl)propylamine” are not explicitly mentioned in the search results. However, its unique structure and properties suggest potential applications in drug discovery, catalyst development, and material science exploration1.


properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLJXQCIRDXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 3
Reactant of Route 3
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 4
Reactant of Route 4
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 5
Reactant of Route 5
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 6
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.